molecular formula C11H9ClN2O2 B1494032 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid CAS No. 1287189-46-1

4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B1494032
CAS No.: 1287189-46-1
M. Wt: 236.65 g/mol
InChI Key: GERHFBATOJZCQY-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid is a chemical compound with a complex structure that includes a chloro group, a methylphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid typically involves multiple steps, starting with the formation of the imidazole ring. One common method includes the reaction of 4-methylbenzaldehyde with chloroacetic acid and ammonia under specific conditions to form the imidazole core.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for treating various diseases.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid exerts its effects involves binding to specific molecular targets. The imidazole ring interacts with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-2-methylphenol: Similar in structure but lacks the imidazole ring.

  • 2-Cyano-4-chloro-5-(4-methylphenyl)imidazole: Similar but has a cyano group instead of a carboxylic acid group.

Uniqueness: 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid is unique due to its combination of the imidazole ring and carboxylic acid group, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-2-4-7(5-3-6)8-9(12)14-10(13-8)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERHFBATOJZCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009401
Record name 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287189-46-1
Record name 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1287189461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4M3FW1Y63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
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4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
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4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
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4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
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4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Reactant of Route 6
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid

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